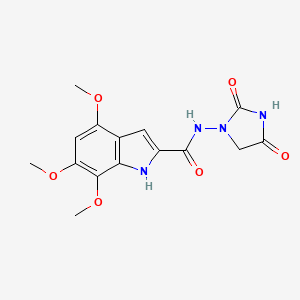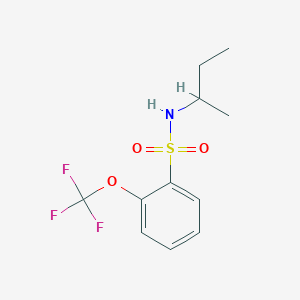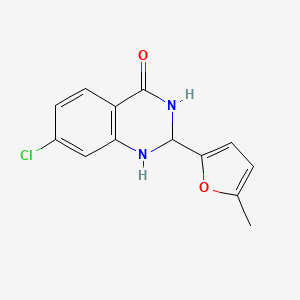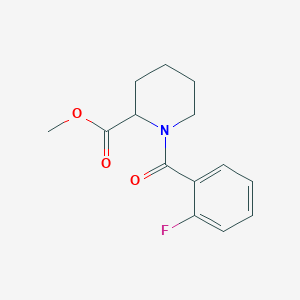
N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide, also known as AG490, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to regulate immune responses and inflammation. In
Aplicaciones Científicas De Investigación
N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of JAK2, a protein that is involved in the signaling pathway of cytokines and growth factors. This inhibition results in the suppression of immune responses and inflammation, making N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide a promising candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide exerts its pharmacological effects by inhibiting the activity of JAK2. JAK2 is a tyrosine kinase that is involved in the signaling pathway of cytokines and growth factors. Upon binding of a cytokine to its receptor, JAK2 is activated, leading to the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. The phosphorylated STAT proteins then translocate to the nucleus, where they regulate gene expression. By inhibiting the activity of JAK2, N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide prevents the phosphorylation of STAT proteins and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide inhibits the proliferation and survival of cancer cells, such as leukemia and breast cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide has several advantages for lab experiments. It is a selective inhibitor of JAK2, which allows for the specific targeting of this protein without affecting other signaling pathways. It also has a high potency, which allows for the use of lower concentrations in experiments. However, N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, its inhibitory effects on JAK2 can be overcome by high concentrations of cytokines, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide. One area of interest is the development of more potent and selective JAK2 inhibitors. Another area of interest is the exploration of the potential therapeutic applications of N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide in other diseases, such as cancer and inflammatory bowel disease. Additionally, the development of novel drug delivery systems for N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide could improve its solubility and efficacy in vivo. Overall, the research on N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide has provided valuable insights into the regulation of immune responses and inflammation, and has the potential to lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide involves the reaction of 4,6,7-trimethoxyindole with N-(tert-butoxycarbonyl) imidazolidinone in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide. The resulting product is then treated with trifluoroacetic acid to remove the protecting group, yielding N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide.
Propiedades
IUPAC Name |
N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6/c1-23-9-5-10(24-2)13(25-3)12-7(9)4-8(16-12)14(21)18-19-6-11(20)17-15(19)22/h4-5,16H,6H2,1-3H3,(H,18,21)(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEMMIGIJGZVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(N2)C(=O)NN3CC(=O)NC3=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)

![N-[(2,4-dimethylphenyl)methyl]-1-(3-fluorophenyl)-1-(1-methylimidazol-2-yl)methanamine;hydrochloride](/img/structure/B7526105.png)

![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)

![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)


![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)
![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)